An In-Depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid
An In-Depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 3685-25-4 , is a cyclic β-amino acid derivative that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its rigid cyclohexane scaffold provides a unique conformational constraint that is valuable for designing molecules with specific spatial orientations to interact with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the scientific community.
Core Properties and Identification
trans-4-Aminocyclohexanecarboxylic acid is a white to off-white crystalline solid.[1] Its structure consists of a cyclohexane ring with an amino group and a carboxylic acid group in a trans configuration, meaning they are on opposite sides of the ring. This stereochemistry is crucial for its biological activity and applications.
Chemical and Physical Data
A summary of the key physicochemical properties of trans-4-Aminocyclohexanecarboxylic acid is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 3685-25-4 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C | [5] |
| Boiling Point | 280 °C at 760 mmHg | [5] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Purity | Typically >97% or >98% (GC/TLC) | [1][4] |
Structural Representation
The chemical structure of trans-4-Aminocyclohexanecarboxylic acid is fundamental to its function. The trans-orientation of the amino and carboxyl groups provides a defined spatial arrangement that is exploited in rational drug design.
Caption: Chemical structure of trans-4-Aminocyclohexanecarboxylic acid.
Synthesis and Manufacturing
The synthesis of isomerically pure trans-4-Aminocyclohexanecarboxylic acid is a critical aspect of its utility. Several synthetic routes have been developed, often focusing on achieving high stereoselectivity.
Common Synthetic Approaches
An industrially feasible process often involves the preparation of isomerically pure derivatives that serve as versatile building blocks.[6] One common strategy is the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the resulting cis/trans isomer mixture.[7][8]
Another approach involves the epimerization of the more readily available cis-isomer.[9][10] This process typically utilizes a base, such as sodium methoxide, to convert the cis-isomer to the thermodynamically more stable trans-isomer.[10] The efficiency of this conversion can be enhanced by protecting the amino group, for example, with a Boc (tert-butoxycarbonyl) group.
Representative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of trans-4-Aminocyclohexanecarboxylic acid, highlighting key stages.
Caption: Generalized synthesis workflow for trans-4-Aminocyclohexanecarboxylic acid.
Detailed Experimental Protocol: Epimerization of N-Boc-cis-4-aminocyclohexanecarboxylic acid
This protocol is a conceptual representation based on established chemical principles for achieving the cis-to-trans isomerization.
-
Protection: The cis/trans mixture of 4-aminocyclohexanecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like methanol to yield N-Boc-4-aminocyclohexanecarboxylic acid.[9]
-
Epimerization: The N-Boc protected isomer mixture is treated with a strong base, such as sodium methoxide in methanol.[10] The reaction is heated to facilitate the epimerization of the α-carbon to the carboxyl group, driving the equilibrium towards the more stable trans isomer. The progress of the reaction is monitored by techniques like TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is neutralized with an acid. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
-
Purification: The final product, trans-4-Aminocyclohexanecarboxylic acid, is purified by recrystallization or column chromatography to achieve high isomeric purity.
Applications in Drug Development
trans-4-Aminocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.[6][7][8] Its rigid structure allows it to serve as a scaffold to orient pharmacophoric groups in a precise manner, enhancing binding affinity and selectivity for biological targets.
Role as a Building Block
This compound is a key building block in the synthesis of various therapeutic agents.[1] For instance, it is utilized in the preparation of Janus Kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[7][8] It has also been incorporated into the synthesis of antihypertensive agents and compounds for treating circulatory diseases.[10]
Incorporation into Peptidomimetics
The constrained cyclohexane ring of trans-4-aminocyclohexanecarboxylic acid makes it an excellent surrogate for dipeptide units in peptidomimetics. This can lead to increased metabolic stability and improved pharmacokinetic properties of the resulting drug candidates. For example, it has been used in the synthesis of dynorphin A analogs, which are potent opioid peptides.[7][8]
Signaling Pathway Modulation
The incorporation of the trans-4-aminocyclohexanecarboxylic acid moiety into drug molecules can influence their interaction with various signaling pathways. For example, in the context of JAK inhibitors, the molecule would be part of a larger structure that binds to the ATP-binding site of the JAK enzyme, thereby inhibiting its kinase activity and downstream signaling through the JAK-STAT pathway.
Caption: Role of an inhibitor in the JAK-STAT signaling pathway.
Safety, Handling, and Storage
Hazard Identification
trans-4-Aminocyclohexanecarboxylic acid is classified as an irritant.[11] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
Recommended Safety Precautions
When handling this compound, it is essential to use appropriate personal protective equipment (PPE).
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[12]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[12]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[13] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator is recommended.[13]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[13]
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It should be stored at room temperature.[4][5]
-
Stability: The compound is stable under normal conditions.[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
Conclusion
trans-4-Aminocyclohexanecarboxylic acid (CAS: 3685-25-4) is a fundamentally important building block in modern drug discovery and development. Its well-defined stereochemistry and rigid conformation provide a valuable tool for medicinal chemists to design novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.
References
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Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1144–1148. [Link]
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Matrix Fine Chemicals. (n.d.). (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. Retrieved from [Link]
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ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
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Chem-Impex. (n.d.). Z-trans-4-aminocyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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